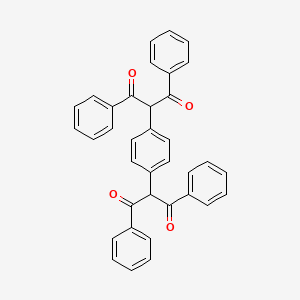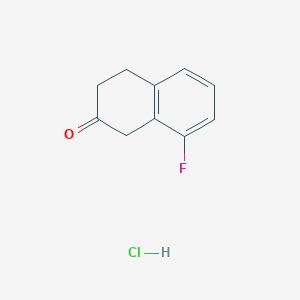
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride is an organic compound with the molecular formula C10H9FO It is a fluorinated derivative of dihydronaphthalenone, which is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride typically involves the fluorination of 3,4-dihydronaphthalen-2(1H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides (Cl-, Br-), alkylating agents (R-X), arylating agents (Ar-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, alkylated derivatives, arylated derivatives
Applications De Recherche Scientifique
8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of 8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydronaphthalen-2(1H)-one
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 8-Bromo-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10ClFO |
|---|---|
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
8-fluoro-3,4-dihydro-1H-naphthalen-2-one;hydrochloride |
InChI |
InChI=1S/C10H9FO.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3H,4-6H2;1H |
Clé InChI |
UTRRGAAZZTXWIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C(=CC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


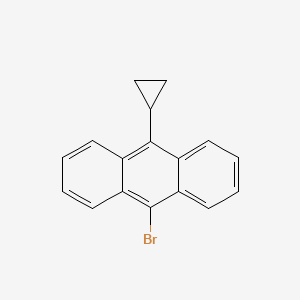
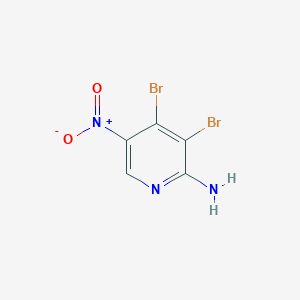

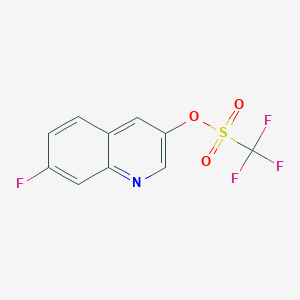
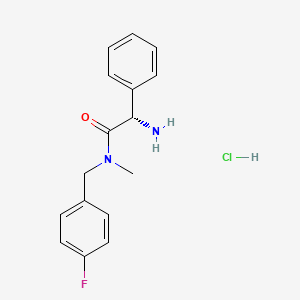
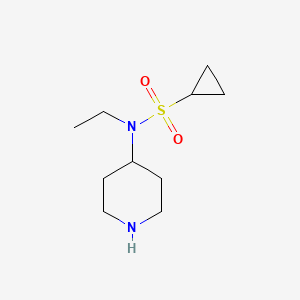


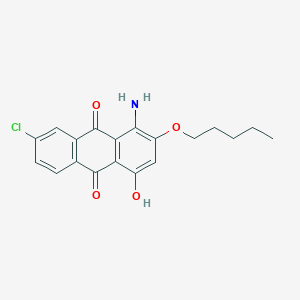
![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
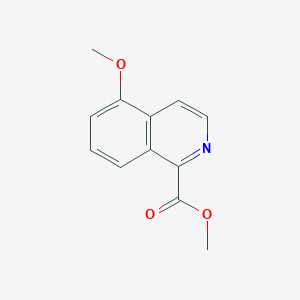
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
